molecular formula C18H14ClNO2 B2425356 2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid CAS No. 932929-06-1

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2425356
M. Wt: 311.77
InChI Key: BNWWCFHQLSZEOK-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined using various analytical chemistry techniques .

Scientific Research Applications

    Antispasmodic Research

    • Field : Medical and Biological Research .
    • Application : A novel anthranilic acid hybrid and its diamides are being evaluated for their antispasmodic properties .
    • Methods : The hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine was synthesized. This hybrid was then applied in acylation with different acyl chlorides .
    • Results : The compounds were evaluated for their in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity .

    Thiophene Derivatives Synthesis

    • Field : Organic Chemistry .
    • Application : Thiophene-based analogs are being studied for their potential as biologically active compounds .
    • Methods : Various synthetic methods are used to create thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results : Thiophene derivatives have shown a variety of properties and applications, including use as corrosion inhibitors and in the advancement of organic semiconductors .

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    Synthesis of Thiophene Derivatives

    • Field : Organic Chemistry .
    • Application : Thiophene-based analogs have been studied for their potential as biologically active compounds .
    • Methods : Various synthetic methods are used to create thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results : Thiophene derivatives have shown a variety of properties and applications, including use as corrosion inhibitors and in the advancement of organic semiconductors .

    Antileishmanial and Antimalarial Research

    • Field : Medical and Biological Research .
    • Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Methods : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
    • Results : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Safety And Hazards

As with any chemical compound, handling “2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid” would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-5-3-8-14-15(18(21)22)11(2)17(20-16(10)14)12-6-4-7-13(19)9-12/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWCFHQLSZEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

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